molecular formula C19H15FO4 B5410128 (3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one

Cat. No.: B5410128
M. Wt: 326.3 g/mol
InChI Key: VCTDFCPCATZUKC-LCYFTJDESA-N
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Description

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one is a synthetic organic compound characterized by its unique molecular structure This compound features a furan ring substituted with a 2,5-dimethoxyphenyl group and a 2-fluorophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties

Properties

IUPAC Name

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO4/c1-22-14-7-8-17(23-2)15(11-14)18-10-13(19(21)24-18)9-12-5-3-4-6-16(12)20/h3-11H,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTDFCPCATZUKC-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=CC=C3F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=CC=C3F)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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